

Comparative Docking Analysis of Hexahydro-1H-pyrrolizine Derivatives as Cyclooxygenase (COX) Inhibitors

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Compound of Interest

Compound Name: *hexahydro-1H-pyrrolizine-2-carboxylic acid*

Cat. No.: *B1355543*

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This guide provides a comparative analysis of the molecular docking studies of a series of novel hexahydro-1H-pyrrolizine derivatives designed as potential anti-inflammatory and anticancer agents. The study focuses on their interaction with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in the development of anti-inflammatory drugs and are also implicated in various cancers. The data presented here is based on a study by Al-Qurashi et al. (2021), which explores the design, synthesis, and in silico evaluation of these compounds.^[1]

The core scaffold of the investigated compounds is a pyrrolizine/indolizine nucleus hybridized with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. This guide will focus on a subset of these derivatives to illustrate the comparative docking performance.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding free energies of selected pyrrolizine derivatives when docked into the active sites of COX-1 and COX-2. Lower binding energy indicates a more favorable and stable interaction between the ligand and the enzyme. For comparison, the binding energies of the parent NSAIDs (ibuprofen) and a known selective COX-2 inhibitor (SC-558) are also included.

Compound ID	Parent NSAID	Target Enzyme	Binding Free Energy (kcal/mol)
8a	Ibuprofen	COX-1	-8.96
COX-2	-10.12		
8e	Ibuprofen	COX-1	-9.85
COX-2	-11.23		
8f	Ibuprofen	COX-1	-9.43
COX-2	-10.87		
Ibuprofen	-	COX-1	-6.91
COX-2	-7.89		
SC-558 (Co-crystallized ligand)	-	COX-2	-10.01

Data extracted from a study on Pyrrolizine/Indolizine-NSAID Hybrids.[\[1\]](#)

The results indicate that the hybrid derivatives (8a, 8e, and 8f) exhibit significantly lower binding free energies for both COX-1 and COX-2 compared to the parent compound, ibuprofen.[\[1\]](#) Notably, all three derivatives show a preference for binding to COX-2 over COX-1, with compound 8e demonstrating the highest binding affinity for COX-2.[\[1\]](#) The enhanced binding energies suggest that the hybridization of the pyrrolizine scaffold with the NSAID moiety leads to more stable interactions within the enzyme's active site.[\[1\]](#)

Experimental Protocols

The molecular docking studies were performed using AutoDock 4.2 to predict the binding modes and affinities of the synthesized pyrrolizine derivatives with COX-1 and COX-2 enzymes.[\[1\]](#)

1. Protein and Ligand Preparation:

- The three-dimensional crystal structures of COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) were obtained from the Protein Data Bank.[\[1\]](#)

- The protein structures were prepared for docking by removing water molecules and co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned.
- The 3D structures of the pyrrolizine derivatives (ligands) were built using appropriate software and optimized to their lowest energy conformation. Gasteiger charges were computed for the ligand atoms.

2. Docking Simulation:

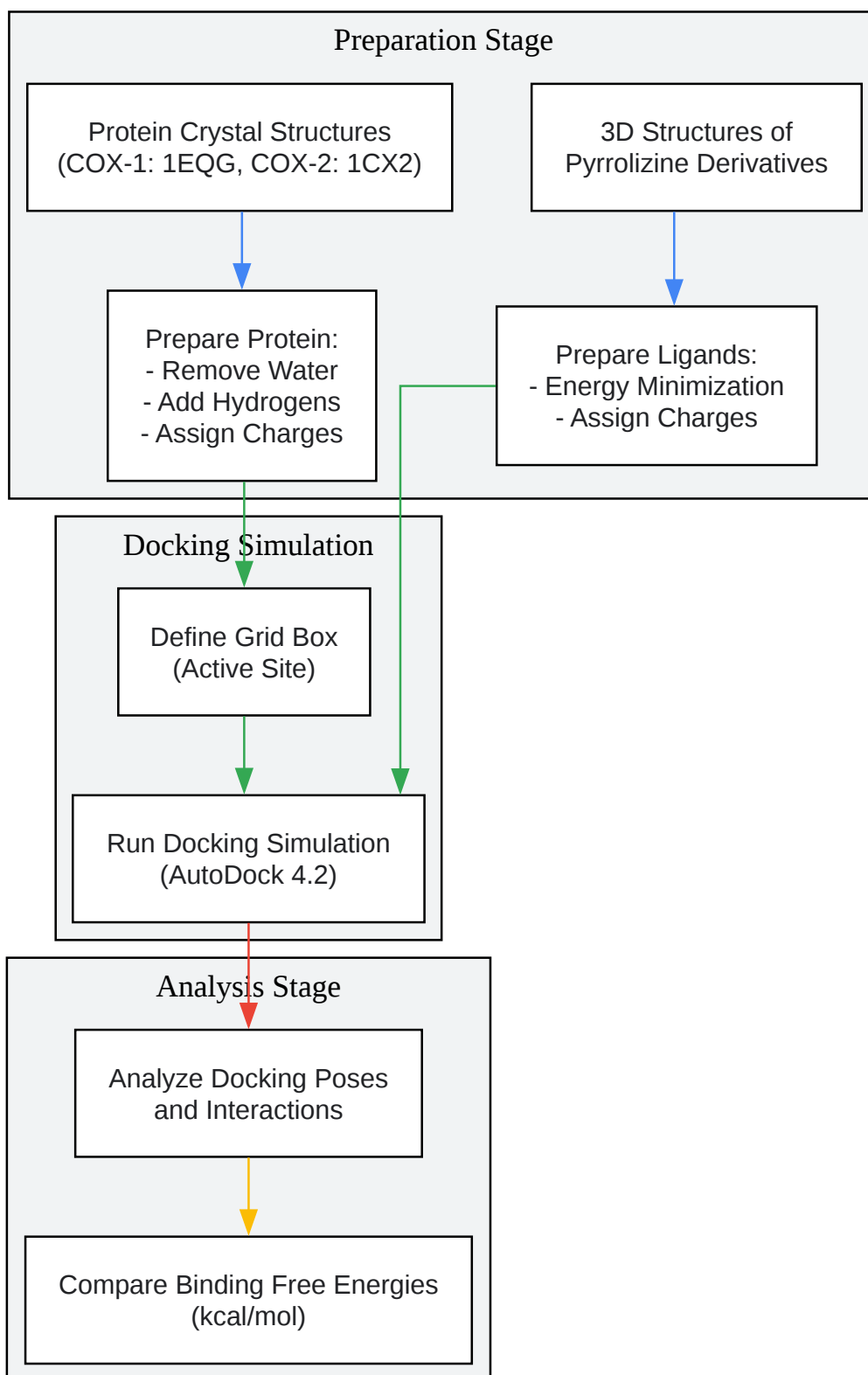
- The grid box for the docking calculation was centered on the active site of each enzyme, encompassing the key amino acid residues.
- The Lamarckian genetic algorithm was employed for the docking simulations.
- The docking protocol was validated by re-docking the co-crystallized ligands into their respective protein structures and ensuring the root-mean-square deviation (RMSD) was within an acceptable range.

3. Analysis of Docking Results:

- The binding interactions and conformations of the docked ligands were analyzed using Discovery Studio Visualizer.^[1]
- The binding free energies were calculated based on the scoring function of AutoDock, which includes terms for van der Waals forces, hydrogen bonding, electrostatic interactions, and torsional free energy.

Mandatory Visualization

The following diagram illustrates the general workflow of the comparative molecular docking study.



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Caption: Workflow for the comparative molecular docking study.

The binding mode analysis for the most potent derivative, 8e, within the COX-2 active site revealed key interactions. The 4-bromophenyl moiety of the compound occupied a hydrophobic pocket, and the pyrrolizine nucleus overlaid with the pyrazole ring of the co-crystallized ligand SC-558.[1] This compound formed multiple hydrogen bonds with crucial amino acid residues such as His90, Leu352, and Arg513, contributing to its high binding affinity.[1]

In conclusion, the comparative docking studies suggest that the synthesized hexahydro-1H-pyrrolizine derivatives are promising candidates for further investigation as selective COX-2 inhibitors. The in silico data provides a strong rationale for their potential anti-inflammatory and anticancer activities, warranting further experimental validation.

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References

- 1. researchgate.net [researchgate.net]
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